(-)-2-Phenylpropylamine chemical properties
(-)-2-Phenylpropylamine chemical properties
An In-depth Technical Guide to the Chemical Properties of (-)-2-Phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-2-Phenylpropylamine, also known as β-methylphenethylamine, is an organic compound belonging to the phenethylamine (B48288) class.[1][2] It is a structural isomer of amphetamine and exists as a pair of enantiomers, (R)- and (S)-2-phenylpropylamine, due to a chiral center at the β-carbon.[1] This guide focuses on the chemical and physical properties of the levorotatory enantiomer, (-)-2-Phenylpropylamine, its synthesis, characterization, and biological interactions. The compound is of significant interest in medicinal chemistry and pharmacology due to its stimulant properties and effects on the central nervous system.[2] It is classified as a doping agent by the World Anti-Doping Agency.[3]
Chemical and Physical Properties
(-)-2-Phenylpropylamine is a colorless to light yellow liquid at room temperature with a characteristic amine or ammonia-like odor.[2][4][5] It is soluble in organic solvents like alcohols and ethers, but has limited solubility in water.[2][4] The compound is noted to be air-sensitive.[4]
The quantitative properties of 2-phenylpropylamine (B128651) (racemic mixture, unless otherwise specified) are summarized in the table below.
| Property | Value | Source |
| Identifiers | ||
| IUPAC Name | 2-phenylpropan-1-amine | [3] |
| CAS Number | 582-22-9 (for racemic) | [1][2][4] |
| Molecular Formula | C9H13N | [2][3][4] |
| InChI Key | AXORVIZLPOGIRG-UHFFFAOYSA-N | [1][2][3] |
| Molecular Properties | ||
| Molar Mass | 135.21 g/mol | [1][3] |
| Monoisotopic Mass | 135.104799419 Da | [3][5] |
| Physical Properties | ||
| Appearance | Colorless to light yellow liquid | [2][4][6] |
| Density | 0.93 g/mL at 25 °C | [4][7] |
| Boiling Point | 80 °C at 10 mm Hg | [4][7] |
| Flash Point | 175 °F | [4] |
| Refractive Index (n20/D) | 1.524 | [4][7] |
| Water Solubility | 5.1 g/L (25 °C) (Slightly soluble) | [5] |
| Chemical Properties | ||
| pKa | 9.92 ± 0.10 (Predicted) | [4] |
| Optical Activity [α]D | -35° for (S)-enantiomer in ethanol | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of (-)-2-Phenylpropylamine.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Typical shifts in CDCl₃ would show aromatic protons in the δ 7.1-7.3 ppm range, and signals for the alkyl chain protons, including the methine and methylene (B1212753) groups adjacent to the amine and the methyl group.[1][8]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct peaks for the aromatic carbons and the three unique carbons of the propyl chain.
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine group, C-H stretching for the aromatic and aliphatic components, and C=C stretching for the phenyl ring.[3]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 135.1048 Da.[9]
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of (-)-2-Phenylpropylamine.
Protocol 1: Synthesis via Reductive Amination
A common method for synthesizing 2-phenylpropylamine is the reductive amination of 1-phenyl-2-propanone (P-2-P).[1]
-
Reaction Setup : To a solution of 1-phenyl-2-propanone in a suitable solvent (e.g., methanol), add a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate (B1210297) or ammonia gas).
-
Reduction : Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), to the reaction mixture.
-
Stirring : Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction carefully with water or a dilute acid. Extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification : Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.[10] The crude product is then purified, typically by column chromatography or distillation, to yield 2-phenylpropylamine.
-
Chiral Resolution : To obtain the specific (-)-enantiomer, the racemic mixture must undergo chiral resolution, for example, by forming diastereomeric salts with a chiral acid.
Protocol 2: Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized compound.
-
Sample Preparation : Prepare a standard solution of 2-phenylpropylamine of known concentration in the mobile phase. Prepare the sample to be analyzed by dissolving it in the mobile phase.
-
Instrumentation : Use an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector.
-
Mobile Phase : A typical mobile phase could be a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid (TFA).
-
Analysis : Inject the standard and sample solutions into the HPLC system. The retention time of the major peak in the sample chromatogram should match that of the standard.
-
Quantification : Purity is calculated by comparing the area of the product peak to the total area of all peaks in the chromatogram.[1]
Protocol 3: Determination of Optical Activity
Polarimetry is used to confirm the enantiomeric identity of (-)-2-Phenylpropylamine.
-
Sample Preparation : Prepare a solution of the purified enantiomer in a suitable solvent (e.g., ethanol) at a precisely known concentration.[1]
-
Measurement : Use a polarimeter to measure the optical rotation of the solution at a specific wavelength, typically the sodium D-line (589 nm).
-
Calculation : The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL. The result is compared to the literature value (e.g., -35° for the (S)-enantiomer in ethanol).[1]
Biological Activity and Mechanism of Action
(-)-2-Phenylpropylamine exerts its pharmacological effects primarily through its interaction with the trace amine-associated receptor 1 (TAAR1).[1][11] It acts as a TAAR1 agonist.[1][11] This interaction triggers a cascade of events that modulates neurotransmitter systems. Additionally, it interacts with adrenergic receptors (both alpha and beta subtypes) and may influence monoamine oxidase enzymes.[1] Its structural similarity to phenylpropanolamine suggests it may act as a norepinephrine (B1679862) releasing agent, which would lead to vasoconstriction and other sympathomimetic effects.[1][12][13]
Caption: Mechanism of action for (-)-2-Phenylpropylamine.
Synthesis and Characterization Workflow
The overall process from synthesis to a fully characterized final product involves several key stages. The synthesis is typically achieved via reductive amination, followed by a series of purification and analytical steps to ensure the compound's identity, purity, and stereochemistry.
Caption: General workflow for the synthesis of (-)-2-Phenylpropylamine.
Caption: Workflow for the analytical characterization of the final product.
Safety Information
2-Phenylpropylamine is classified as a corrosive substance.[3][4] It is known to cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[4] It should be used in a well-ventilated area.[4][5] In case of contact with skin or eyes, immediate and thorough rinsing with water is required, followed by medical attention.[4][5]
Conclusion
(-)-2-Phenylpropylamine is a chiral amine with significant pharmacological interest. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and established protocols for its synthesis and characterization. Understanding its mechanism of action as a TAAR1 agonist is key to exploring its potential applications in drug development. The provided workflows and data serve as a valuable resource for researchers and scientists working with this and related compounds. Strict adherence to safety protocols is mandatory when handling this corrosive substance.
References
- 1. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]
- 2. CAS 582-22-9: (±)-2-Phenylpropylamine | CymitQuimica [cymitquimica.com]
- 3. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. guidechem.com [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-PHENYLPROPYLAMINE | 582-22-9 [chemicalbook.com]
- 8. 2-PHENYLPROPYLAMINE(582-22-9) 1H NMR spectrum [chemicalbook.com]
- 9. PubChemLite - 2-phenylpropylamine (C9H13N) [pubchemlite.lcsb.uni.lu]
- 10. benchchem.com [benchchem.com]
- 11. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
